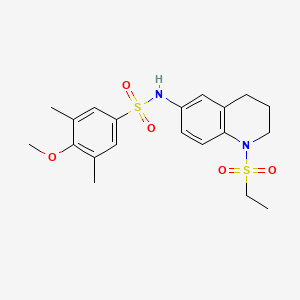

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a tetrahydroquinoline core with both ethylsulfonyl and sulfonamide groups, giving it distinctive reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To synthesize N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide, one commonly employed route begins with the functionalization of the quinoline ring. A step-by-step procedure could involve:

Nitration of quinoline to form a nitro derivative.

Reduction of the nitro group to an amine.

Alkylation with an ethylsulfonyl chloride to introduce the ethylsulfonyl group.

Coupling this intermediate with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride to introduce the sulfonamide group.

Purification and isolation of the final product using recrystallization or chromatographic techniques.

Industrial Production Methods

Industrial-scale production of this compound might involve similar steps but optimized for higher yields and purity. Continuous flow chemistry could be used to streamline the process, improve safety, and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation at various positions, particularly at the benzylic and ethylsulfonyl groups, forming corresponding sulfoxides or sulfones.

Reduction: : Reduction can occur at the sulfonyl or nitro groups, depending on the starting materials.

Substitution: : Electrophilic or nucleophilic substitutions can modify the aromatic rings or functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Utilizing reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Employing electrophiles or nucleophiles like halogens, alkylating agents, or nucleophiles like ammonia or amines.

Major Products Formed

Oxidation: : Sulfoxides, sulfones.

Reduction: : Amine derivatives, reduced sulfonamides.

Substitution: : Halogenated products, alkylated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound is often studied for its potential as a versatile intermediate in organic synthesis, serving as a building block for more complex molecules.

Biology

In biology, its functional groups make it a candidate for enzyme inhibition studies or as a potential ligand in receptor binding assays.

Medicine

In medicinal chemistry, it might be explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent, due to the presence of the sulfonamide moiety which is known for such activities.

Industry

Industrially, it could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific electronic properties.

Wirkmechanismus

Mechanism

The sulfonamide group often plays a critical role by interacting with biological targets through hydrogen bonding, electrostatic interactions, or covalent bonding to active site residues.

Molecular Targets and Pathways

Specific molecular targets could include enzymes like carbonic anhydrases or proteases, where the compound could inhibit the enzyme's activity by binding to its active site.

Vergleich Mit ähnlichen Verbindungen

Uniqueness

Compared to other sulfonamides or tetrahydroquinoline derivatives, this compound's unique combination of substituents provides a distinct profile of chemical reactivity and biological activity.

Similar Compounds

Sulfanilamide: : Another sulfonamide but lacks the tetrahydroquinoline structure.

Ethylsulfonyl derivatives: : Compounds that share the ethylsulfonyl group but with different core structures.

4-Methoxy-3,5-dimethylbenzenesulfonamides: : Compounds with similar aromatic substitutions but different linkage to the quinoline ring.

Biologische Aktivität

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Core Structure : A tetrahydroquinoline ring which is known for its biological activity.

- Functional Groups : An ethylsulfonyl group and a methanesulfonamide moiety that enhance its reactivity and biological interactions.

The molecular formula of this compound is C19H24N2O4S2, indicating the presence of multiple functional groups that contribute to its unique properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities through various mechanisms:

- Enzyme Inhibition : This compound has been identified as an inhibitor of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX can have therapeutic implications for conditions such as fibrosis and cancer metastasis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | Methylsulfonyl group instead of ethylsulfonyl | Variation in sulfonic group affects reactivity |

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide | Chlorobenzene group instead of methoxy | Changes in aromatic character influence biological activity |

| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | Ethylthio group instead of ethylsulfonyl | Differing sulfur functional groups alter chemical properties |

This table highlights how modifications in the structure can influence the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Laboratory tests have shown that the compound effectively inhibits LOX activity in cellular models. These findings suggest potential applications in fibrosis treatment.

- Antimicrobial Assays : The compound was tested against various bacterial strains and exhibited notable antimicrobial effects compared to control groups.

Eigenschaften

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-13-17(8-9-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUGSZQSVDLCEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.